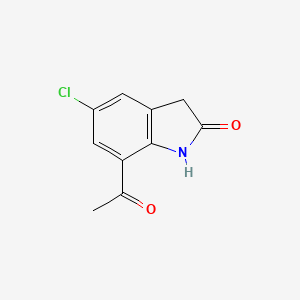

7-Acetyl-5-chloroindolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO2 |

|---|---|

Molecular Weight |

209.63 g/mol |

IUPAC Name |

7-acetyl-5-chloro-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C10H8ClNO2/c1-5(13)8-4-7(11)2-6-3-9(14)12-10(6)8/h2,4H,3H2,1H3,(H,12,14) |

InChI Key |

TUIMVOWMVHMHEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC2=C1NC(=O)C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 7 Acetyl 5 Chloroindolin 2 One

Retrosynthetic Analysis of the 7-Acetyl-5-chloroindolin-2-one Core Structure

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. This approach allows for the identification of key bond disconnections and strategic considerations for the introduction of various substituents.

Approaches to the Indolin-2-one Skeleton

The central indolin-2-one (or oxindole) core can be disconnected through several established synthetic strategies. A primary disconnection of the amide bond within the lactam ring suggests a precursor amino acid, specifically a substituted 2-aminophenylacetic acid derivative. Cyclization of this precursor through intramolecular amidation would furnish the desired indolin-2-one ring system.

Alternatively, a common and powerful approach involves the cyclization of a substituted isatin (1H-indole-2,3-dione). The isatin framework itself can be constructed through various named reactions, such as the Sandmeyer isatin synthesis, which utilizes anilines as starting materials. This latter approach is often favored due to the ready availability of a wide range of substituted anilines.

Strategic Incorporation of the 5-Chloro Substituent

The presence of a chlorine atom at the 5-position of the indolin-2-one ring dictates the choice of starting materials. In a retrosynthetic sense, this chloro group is traced back to a halogenated precursor. If employing the Sandmeyer isatin synthesis, the logical starting material would be a para-substituted chloroaniline, such as 4-chloroaniline. The chlorine atom remains in its position throughout the synthetic sequence, ultimately becoming the 5-chloro substituent on the indolin-2-one core.

Direct chlorination of the indolin-2-one ring is also a possibility, though it may present challenges with regioselectivity, potentially yielding a mixture of isomers. Therefore, incorporating the chlorine atom from the outset via a substituted starting material is generally the more strategic and controlled approach.

Strategies for N1-Acetylation of the Lactam Nitrogen

The N-acetyl group on the lactam nitrogen can be introduced by disconnecting the N-C bond, leading to a secondary amide and an acetylating agent. This transformation is typically achieved in the forward synthesis through a standard N-acetylation reaction. Common acetylating agents include acetic anhydride or acetyl chloride, often in the presence of a base to deprotonate the lactam nitrogen, thereby increasing its nucleophilicity. The timing of this step is crucial; it can be performed on the pre-formed 5-chloroindolin-2-one or at a later stage after the introduction of the 7-acetyl group.

Direct and Indirect Introduction of the 7-Acetyl Moiety

The introduction of the acetyl group at the 7-position presents a key synthetic challenge. A direct disconnection of the C-C bond between the aromatic ring and the acetyl group suggests an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. This would involve reacting the N-acetyl-5-chloroindolin-2-one with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst. However, the success of this direct approach depends on the directing effects of the existing substituents on the aromatic ring.

An alternative, indirect strategy involves a Fries rearrangement. In this retrosynthetic step, the 7-acetyl group is envisioned as migrating from the oxygen atom of a phenolic ester precursor. In the forward synthesis, this would involve the O-acetylation of a corresponding 7-hydroxy-5-chloroindolin-2-one derivative, followed by a Lewis acid-catalyzed rearrangement to move the acetyl group to the ortho position (C7) on the aromatic ring. This method can offer better regiocontrol in certain cases.

Classical and Contemporary Synthetic Routes to this compound and its Precursors

Building upon the retrosynthetic analysis, the forward synthesis of this compound can be executed through a series of well-defined steps. A crucial intermediate in this process is 5-chloroindoline-2,3-dione, commonly known as 5-chloroisatin.

Synthesis of 5-Chloroindoline-2,3-dione (5-Chloroisatin)

The Sandmeyer isatin synthesis is a widely employed and effective method for the preparation of 5-chloroisatin, starting from p-chloroaniline. banglajol.infochemicalbook.com This classical approach involves a two-step sequence:

Step 1: Synthesis of 4-Chlorooximinoacetanilide

The first step is the reaction of p-chloroaniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. banglajol.info This reaction forms an intermediate isonitrosoacetanilide derivative, specifically 4-chlorooximinoacetanilide.

| Reactant | Molar Equivalent |

| p-Chloroaniline | 1.0 |

| Chloral Hydrate | 1.0 |

| Hydroxylamine HCl | ~3.2 |

| Sodium Sulfate | (Saturated Solution) |

| Hydrochloric Acid | (catalytic) |

The reaction proceeds via the formation of a chloral-aniline adduct, which then reacts with hydroxylamine to yield the oxime.

Step 2: Cyclization to 5-Chloroisatin

The isolated 4-chlorooximinoacetanilide is then subjected to cyclization in the presence of a strong acid, typically concentrated sulfuric acid. banglajol.info The acid catalyzes an intramolecular electrophilic substitution, leading to the formation of the five-membered lactam ring and subsequent hydrolysis to the dione, yielding 5-chloroisatin as a solid.

| Reactant | Conditions |

| 4-Chlorooximinoacetanilide | Concentrated H₂SO₄ |

| Temperature | Controlled |

N-Acetylation of Indolin-2-one Derivatives, including 1-Acetyl-5-chloroindoline-2,3-dione

N-acetylation of the indolin-2-one core is a common strategy to modify its chemical and biological properties. This transformation can be readily achieved using various acetylating agents. A general approach involves the treatment of the parent indolin-2-one with acetic anhydride, often in the presence of a catalyst. For instance, the acetylation of indolin-2-ones can be accomplished using acetic anhydride with a catalytic amount of N,N-dimethylaminopyridine (DMAP) to yield 1-acetylindolin-2-one derivatives. researchgate.net Another method reports the chemoselective N-acylation of indoles using thioesters as a stable acyl source in the presence of a base like cesium carbonate. nih.gov

While a specific synthesis for 1-Acetyl-5-chloroindoline-2,3-dione from this compound is not extensively documented, the general principles of N-alkylation and subsequent oxidation can be applied. The N-alkylation of 5-chloro-1H-indole-2,3-dione (5-chloroisatin) has been demonstrated using various alkyl halides under phase transfer catalysis (PTC) conditions, suggesting that N-acetylation could be similarly feasible. imist.ma Following N-acetylation of the indolin-2-one nitrogen, oxidation at the C3 position would be required to yield the corresponding indoline-2,3-dione (isatin) derivative.

A plausible route to a related compound, N-acetyl-3-iodo-7-nitroindole, involved acetylation using sodium hydride, N,N-dimethyl-4-aminopyridine (DMAP), and acetic anhydride in dry tetrahydrofuran (THF). jst.go.jp This suggests that similar conditions could be adapted for the N-acetylation of this compound.

Strategies for 7-Position Functionalization within the Indolin-2-one System

Direct functionalization at the C7 position of the indole (B1671886) or indoline (B122111) nucleus is often challenging due to the inherent reactivity of the pyrrole ring, which typically favors substitution at the C2 and C3 positions. rsc.org However, several strategies have been developed to achieve site-selective C7 functionalization, often employing directing groups.

For indoles, directing groups installed on the nitrogen atom can facilitate metal-catalyzed C-H activation at the C7 position. nih.gov For example, an N-P(O)tBu2 group can direct palladium-catalyzed arylation at the C7 position. nih.gov Iridium-catalyzed borylation has also been shown to be a viable method for functionalizing unprotected indoles at the C7 position. msu.edu

In the context of this compound, the acetyl group is already present at the C7 position. Further functionalization would likely involve modification of this acetyl group or C-H activation at other positions on the benzene (B151609) ring, if electronically favored. The presence of the acetyl group, a deactivating group, might influence the regioselectivity of further electrophilic aromatic substitution reactions.

Alternatively, the synthesis of 7-acetylated indoles can be achieved through methods like the Friedel-Crafts acylation of an appropriate indole precursor, although regioselectivity can be an issue. nih.govias.ac.in

Advanced Synthetic Techniques Applicable to this compound

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis and derivatization of the this compound scaffold, often leading to improved yields, shorter reaction times, and more environmentally friendly processes.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, enabling rapid and efficient reactions. tandfonline.com This technique has been successfully applied to the synthesis of various indole and indolin-2-one derivatives. For example, the synthesis of 2-indolinone-based bis-1,2,3-triazole derivatives has been achieved in excellent yields via a microwave-assisted copper-catalyzed azide-alkyne cycloaddition. nih.gov

Microwave-assisted synthesis has also been employed for the preparation of quinazolinone derivatives from isatin-3-imines and isatoic anhydride. nih.gov The condensation of indole with aldehydes to form bis(indolyl)methanes can be significantly accelerated under microwave irradiation. tandfonline.com Given these successes, it is highly probable that the derivatization of this compound, such as the formation of hydrazono and alkylidene derivatives, could be optimized using microwave-assisted heating. researchgate.netmdpi.com

Catalytic Approaches in Indolin-2-one Derivatization

Catalysis plays a crucial role in the functionalization of the indolin-2-one scaffold, offering high efficiency and selectivity. Transition metal catalysis is widely used for C-H functionalization and cross-coupling reactions. For instance, palladium-catalyzed intramolecular oxidative coupling is an efficient method for synthesizing functionalized 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com Chiral rhodium complexes have been used for the enantioselective synthesis of C7-indolino- and C7-indolo biaryl atropisomers through C-H functionalization. nih.gov

Organocatalysis also provides a powerful alternative for the asymmetric functionalization of indolin-2-ones. For example, the enantioselective α-amination of 2-substituted 3-indolinones has been achieved using hydroquinidine as a chiral catalyst. nih.gov Such catalytic approaches could be adapted for the stereoselective derivatization of this compound.

Multi-component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. MCRs are particularly valuable for generating libraries of compounds for drug discovery. The Ugi and Passerini reactions are prominent examples of MCRs that have been utilized in the synthesis of diverse molecular scaffolds. rug.nl

Purification and Isolation Techniques for this compound and its Analogues

The successful synthesis of this compound and its derivatives is contingent upon effective purification and isolation techniques to obtain the compounds in high purity. The choice of purification method is dictated by the physical and chemical properties of the target compound and the nature of the impurities present in the crude reaction mixture.

Crystallization is a primary and highly effective method for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is critical. The ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. Upon cooling, the desired compound crystallizes out of the solution, leaving the impurities dissolved in the mother liquor. For indolin-2-one derivatives, common crystallization solvents include ethanol, methanol, ethyl acetate, and mixtures of these with less polar solvents like hexanes.

Column chromatography is a versatile and widely used technique for the separation and purification of organic compounds from complex mixtures. nih.gov In the context of this compound and its analogues, silica gel is the most common stationary phase. The mobile phase, or eluent, is a solvent or a mixture of solvents chosen to achieve optimal separation. The polarity of the eluent is carefully adjusted to control the retention of the compounds on the silica gel. A typical elution gradient might start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. The separation is monitored by techniques such as thin-layer chromatography (TLC), and the fractions containing the pure product are collected and combined.

The following interactive data table summarizes the common purification techniques and the typical conditions used for indolin-2-one derivatives.

| Purification Technique | Stationary Phase/Solvent | Typical Conditions |

| Crystallization | Ethanol/Water | Dissolve crude product in hot ethanol, add water dropwise until turbidity persists, then cool slowly. |

| Ethyl Acetate/Hexane | Dissolve crude product in a minimum amount of hot ethyl acetate, add hexane until the solution becomes cloudy, then cool. | |

| Column Chromatography | Silica Gel | Eluent: Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 to 1:1). |

| Alumina | Eluent: Dichloromethane/Methanol gradient (for more polar compounds). |

The combination of these purification techniques is often necessary to achieve the desired level of purity for this compound and its analogues, ensuring their suitability for subsequent chemical transformations or biological evaluations. The final purity is typically assessed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Spectroscopic and Structural Elucidation of 7 Acetyl 5 Chloroindolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

Proton NMR (¹H NMR) Chemical Shift Analysis for Acetyl, Chloro, and Ring Protons

The ¹H NMR spectrum of 1-Acetyl-5-chloroindolin-2-one is expected to exhibit distinct signals corresponding to the protons of the acetyl group, the aromatic ring, and the methylene (B1212753) group of the indolinone core.

The acetyl group (CH₃) protons are anticipated to appear as a sharp singlet in the aliphatic region of the spectrum. Due to the electron-withdrawing nature of the adjacent carbonyl group, this signal is expected to be deshielded and typically appears in the range of δ 2.0-2.7 ppm.

The aromatic protons on the benzene (B151609) ring will show a more complex pattern due to their distinct chemical environments and spin-spin coupling. The proton at position 6 (H-6) is expected to be a doublet of doublets, coupled to both H-4 and H-7. The proton at H-4 will likely appear as a doublet, coupled to H-6. The proton at H-7, being adjacent to the acetylated nitrogen and the aromatic ring, will also present a distinct signal, likely a doublet. The presence of the electron-withdrawing chloro group at position 5 will influence the chemical shifts of the neighboring aromatic protons, generally causing a downfield shift.

The methylene protons (CH₂) at position 3 of the indolinone ring are expected to appear as a singlet, as they are chemically equivalent and have no adjacent protons to couple with. This signal is typically found in the range of δ 3.5-4.0 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Acetyl (CH₃) | 2.0 - 2.7 | Singlet |

| Methylene (C₃-H₂) | 3.5 - 4.0 | Singlet |

| Aromatic (H-4) | ~7.0 - 7.5 | Doublet |

| Aromatic (H-6) | ~7.2 - 7.8 | Doublet of Doublets |

| Aromatic (H-7) | ~7.8 - 8.2 | Doublet |

Carbon-13 NMR (¹³C NMR) Characterization of Carbon Framework

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For 1-Acetyl-5-chloroindolin-2-one, distinct signals are expected for the carbonyl carbons, the aromatic carbons, the methylene carbon, and the acetyl carbon.

The carbonyl carbons are the most deshielded and will appear at the downfield end of the spectrum. The lactam carbonyl (C=O at C-2) is typically found in the range of δ 170-180 ppm, while the acetyl carbonyl (C=O of the acetyl group) will also be in a similar region, generally around δ 168-175 ppm.

The aromatic carbons will resonate in the typical aromatic region of δ 110-150 ppm. The carbon atom bearing the chloro group (C-5) will be significantly influenced, and its chemical shift can be predicted based on substituent effects. The other aromatic carbons (C-3a, C-4, C-6, C-7, and C-7a) will each give a distinct signal.

The methylene carbon (C-3) is expected to appear in the aliphatic region, typically between δ 35-45 ppm. The acetyl methyl carbon (CH₃) will be the most shielded carbon, resonating at the upfield end of the spectrum, usually in the range of δ 20-30 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Acetyl (CH₃) | 20 - 30 |

| Methylene (C-3) | 35 - 45 |

| Aromatic (C-4, C-6, C-7) | 110 - 135 |

| Aromatic (C-3a, C-5, C-7a) | 125 - 150 |

| Acetyl (C=O) | 168 - 175 |

| Lactam (C=O) | 170 - 180 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the aromatic protons H-4 and H-6, as well as between H-6 and H-7, confirming their positions on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Carbonyl Vibrations (Lactam and Acetyl C=O)

The most prominent features in the IR spectrum of 1-Acetyl-5-chloroindolin-2-one are expected to be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups.

The lactam carbonyl (C=O) of the five-membered ring is expected to absorb at a relatively high frequency due to ring strain, typically in the range of 1710-1750 cm⁻¹.

The acetyl carbonyl (C=O) , being an amide carbonyl, will also exhibit a strong absorption band. Its position can be influenced by conjugation and the electronic effects of the attached indolinone ring system, but it is generally expected to appear in the region of 1680-1720 cm⁻¹. The presence of two distinct, strong absorption bands in this region would be a clear indication of the two carbonyl functionalities.

Aromatic and Alkyl Group Signatures

In addition to the carbonyl absorptions, the IR spectrum will display characteristic bands for the other structural features of the molecule.

Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). The aromatic C=C stretching vibrations will give rise to several bands of varying intensity in the 1450-1600 cm⁻¹ region.

Alkyl C-H stretching vibrations from the acetyl methyl group and the methylene group at C-3 will be observed as bands just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

The presence of the C-Cl bond will result in a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Lactam Carbonyl | C=O Stretch | 1710 - 1750 |

| Acetyl Carbonyl | C=O Stretch | 1680 - 1720 |

| Aromatic C-H | Stretch | 3050 - 3150 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Alkyl C-H | Stretch | 2850 - 2960 |

| C-Cl | Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. In the context of 7-Acetyl-5-chloroindolin-2-one, High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) would be the techniques of choice for obtaining precise mass measurements and understanding its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of this compound. The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent atoms (Carbon, Hydrogen, Chlorine, Nitrogen, and Oxygen). An experimental HRMS measurement that closely matches this theoretical value would confirm the molecular formula of the compound, C10H8ClNO2.

As of the latest available data, specific HRMS data for this compound has not been published in peer-reviewed scientific literature. Therefore, a detailed analysis of its exact mass and elemental composition confirmation through experimental HRMS is not possible at this time.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique that is particularly useful for analyzing polar molecules, making it suitable for this compound. ESI-MS analysis would typically show the protonated molecule [M+H]+. By inducing fragmentation of this precursor ion (a technique known as tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern can be obtained. This pattern provides valuable information about the compound's structure, as different bonds break under controlled conditions, leading to specific fragment ions.

A detailed experimental ESI-MS fragmentation analysis for this compound is not currently available in the public scientific domain. A hypothetical fragmentation pattern would likely involve the loss of the acetyl group, cleavage of the indolinone ring, and loss of chlorine, which would result in specific m/z values for the resulting fragment ions.

| Technique | Information Provided | Data Availability for this compound |

| HRMS | Exact mass and elemental composition | Not available |

| ESI-MS | Molecular weight and structural information from fragmentation | Not available |

Theoretical and Computational Chemistry Studies on 7 Acetyl 5 Chloroindolin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the intrinsic properties of a molecule. For derivatives of indolin-2-one, these calculations help in understanding the electronic landscape and reactivity.

Electronic Structure Properties and Molecular Orbitals

DFT studies on related 5-chloroindolin-2-one derivatives have been performed to understand their electronic characteristics. internationaljournalssrg.orgsemanticscholar.org These calculations typically involve optimizing the molecular geometry and then determining the energies and distributions of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electronic properties of 7-Acetyl-5-chloroindolin-2-one are influenced by the electron-withdrawing nature of the chloro and acetyl groups, as well as the inherent electronic features of the indolin-2-one core. The chloro group at the 5-position and the acetyl group at the 7-position are expected to modulate the electron density distribution across the aromatic ring and the lactam system.

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. In molecules of this class, the HOMO is often localized on the electron-rich aromatic part of the indolinone ring, while the LUMO is typically distributed over the carbonyl group and the adjacent double bond of the lactam ring. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For substituted indolinones, these orbital energies are key to understanding their potential as kinase inhibitors, as they are involved in the interactions with the amino acid residues in the kinase active site. researchgate.net

Table 1: Hypothetical Electronic Properties of this compound based on related compounds

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively low | Indicates stability of the molecule's electrons. |

| LUMO Energy | Relatively low | Suggests susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Balances chemical reactivity and stability. |

| Dipole Moment | Significant | Influences solubility and intermolecular interactions. |

Note: This table is illustrative and based on general principles and data from related molecules. Specific values would require dedicated DFT calculations for this compound.

Conformational Analysis of the Acetyl and Chloro Substituents

Computational studies on similar aromatic ketones have shown that the orientation of the acetyl group is governed by a balance of steric and electronic effects. The most stable conformation is typically one where the carbonyl group is coplanar with the aromatic ring to maximize conjugation, which stabilizes the system. However, steric hindrance with adjacent groups can force it out of planarity. In the case of this compound, the acetyl group is adjacent to the fused pyrrolidinone ring, which could influence its preferred orientation.

The chloro substituent at the 5-position does not have rotational freedom, but its presence influences the electronic environment and can have steric implications for the binding of the molecule to a protein. Conformational analysis of the entire molecule would involve mapping the potential energy surface as a function of the rotatable bonds to identify the global and local energy minima, which correspond to the most stable conformations. Nuclear Overhauser Effect (NOE) analysis in related systems has been used to experimentally validate computationally predicted conformations. mdpi.com

Reactivity Prediction via Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It posits that chemical reactions are primarily governed by the interaction between the HOMO of one reactant and the LUMO of another. The energies and shapes of these frontier orbitals in this compound can be used to predict its reactivity towards different chemical species.

The distribution of the HOMO and LUMO can indicate the likely sites of electrophilic and nucleophilic attack. For instance, regions of the molecule where the HOMO is concentrated are likely to be nucleophilic and will react with electrophiles. Conversely, areas with a high LUMO density are electrophilic and will be targeted by nucleophiles. In many indole (B1671886) derivatives, the region around the C2 and C3 positions of the indole ring is often reactive. The presence of the electron-withdrawing acetyl and chloro groups would likely make the aromatic ring more susceptible to nucleophilic attack.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein kinase. nih.gov These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Protein Interaction Analysis (e.g., with kinase active sites)

Indolin-2-one derivatives are a well-established class of kinase inhibitors. researchgate.net Molecular docking studies of various substituted indolinones have revealed a common binding mode within the ATP-binding site of kinases. mdpi.com The indolin-2-one core typically forms key hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine (B156593) base of ATP.

For this compound, it is hypothesized that the N-H and C=O groups of the lactam ring would form hydrogen bonds with the backbone of the hinge region residues. The acetyl and chloro substituents would be oriented towards other parts of the binding pocket, where they can form additional interactions.

Hydrogen Bonds: The NH group of the indolinone ring can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions with the kinase hinge region are crucial for anchoring the inhibitor.

Hydrophobic Interactions: The aromatic ring of the indolinone and the acetyl group can engage in hydrophobic interactions with nonpolar amino acid residues in the active site.

Halogen Bonds: The chlorine atom at the 5-position can potentially form halogen bonds with electron-rich atoms (like oxygen or sulfur) in the protein, which can contribute to binding affinity.

Docking studies of similar 5-chloro-substituted indolinones have shown that the chlorine atom can occupy a hydrophobic pocket, enhancing binding affinity. nih.gov The 7-acetyl group could potentially form hydrogen bonds or other favorable interactions with residues in the solvent-exposed region of the active site.

Prediction of Binding Affinity and Specificity

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to its target. scirp.org These scores are based on the intermolecular interactions observed in the docked pose, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. By docking this compound into the active sites of various kinases, it is possible to predict its binding affinity and selectivity profile.

The predicted binding affinity is often expressed as a binding energy (e.g., in kcal/mol) or an estimated inhibitory constant (Ki). A lower binding energy indicates a more favorable interaction. The specificity of the compound can be assessed by comparing its predicted binding affinities for a panel of different kinases. A compound that shows a significantly lower binding energy for one kinase over others is predicted to be a selective inhibitor.

Table 2: Illustrative Predicted Binding Interactions of this compound with a Generic Kinase Active Site

| Interaction Type | Interacting Group on Ligand | Potential Interacting Residues in Kinase |

| Hydrogen Bond (Donor) | N-H of indolinone | Hinge region backbone C=O |

| Hydrogen Bond (Acceptor) | C=O of indolinone | Hinge region backbone N-H |

| Hydrogen Bond (Acceptor) | C=O of acetyl group | Solvent-exposed polar residues |

| Hydrophobic Interaction | Phenyl ring | Hydrophobic pocket residues (e.g., Leu, Val, Ile) |

| Halogen Bond | Chlorine atom | Electron-rich atoms (e.g., backbone C=O) |

Note: This table provides a generalized prediction of interactions. The actual interactions would depend on the specific kinase target.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's dynamic behavior, including its conformational flexibility and its interactions with solvent molecules.

Conformational Flexibility:

The biological function of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt different shapes or conformations. For a molecule like this compound, the primary sources of conformational flexibility would be the rotation around the single bond connecting the acetyl group to the indolinone core and any potential puckering of the five-membered ring.

MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. This provides a picture of the molecule's conformational landscape and the likelihood of it adopting certain shapes. The substitution pattern on the indolin-2-one ring, including the chloro and acetyl groups, plays a crucial role in defining this landscape by introducing steric and electronic effects that favor certain conformations over others.

Solvent Interactions:

The interaction of a drug molecule with its solvent environment, which in a biological context is predominantly water, is critical for its solubility, membrane permeability, and binding to a target receptor. MD simulations can explicitly model the interactions between the solute (this compound) and a large number of solvent molecules.

These simulations can reveal the formation and dynamics of hydrogen bonds between the solvent and the polar groups of the molecule, such as the carbonyl oxygen of the acetyl group and the lactam moiety of the indolinone ring. The presence of a chlorine atom can also influence local solvent structure due to its electronegativity. Crystallographic studies on related indolin-2-one derivatives have shown that certain positions on substituted rings can be exposed to solvents, suggesting that modifications to enhance or decrease hydrophilicity can significantly alter biological activities. nih.gov

By analyzing the radial distribution functions and coordination numbers from an MD trajectory, researchers can quantify the structure of the solvent shell around the molecule. This information is invaluable for understanding how the molecule will behave in an aqueous environment and for designing analogues with improved pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Indolin-2-ones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are powerful tools in drug design, allowing for the prediction of the activity of new, unsynthesized compounds and providing insights into the molecular features that are important for a desired biological effect.

For the substituted indolin-2-one class, numerous QSAR studies have been conducted to explore their potential as inhibitors of various enzymes, such as tyrosine kinases, which are implicated in cancer. acs.org These studies generally involve calculating a set of molecular descriptors for each compound in a series and then using statistical methods to build a regression model that correlates these descriptors with the measured biological activity.

Key Findings from QSAR Studies on Substituted Indolin-2-ones:

Structure-activity analyses have revealed several key features that influence the activity of this class of compounds:

Substituents at the C-3 Position: The nature of the substituent at the 3-position of the indolin-2-one ring is often a primary determinant of potency and selectivity. For example, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones have shown high specificity against certain vascular endothelial growth factor (VEGF) receptors. acs.org

Substituents on the Phenyl Ring: For compounds with a 3-(substituted benzylidenyl) group, bulky substituents on the phenyl ring can confer high selectivity toward epidermal growth factor (EGF) and Her-2 receptor tyrosine kinases. acs.org

Substituents on the Indolin-2-one Core: Halogenation, such as the presence of a chlorine atom at the C-5 position, can significantly impact activity. In some series, a 5-chloro substituent has been found to be more beneficial for anti-proliferative activity than unsubstituted or 5-bromo substituted moieties. nih.gov This highlights the potential importance of the 5-chloro group in this compound.

Table 1: Common Molecular Descriptors Used in QSAR Models of Indolin-2-ones

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Governs electrostatic interactions, hydrogen bonding capacity, and reactivity. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Relates to the size and shape of the molecule, affecting how it fits into a receptor binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions with the target protein. |

| Topological | Connectivity Indices, Shape Indices | Encodes information about the branching and connectivity of the molecular structure. |

The development of a robust QSAR model for a series of compounds including this compound would involve the synthesis and biological testing of a diverse set of analogues. The resulting model could then be used to predict the activity of novel derivatives and guide the design of more potent and selective compounds. For instance, a QSAR model might indicate that increasing the electron-withdrawing nature of the substituent at the 7-position, while maintaining a specific steric profile at the 5-position, could lead to enhanced biological activity. These predictive models, therefore, serve as a critical component in the iterative cycle of drug design and optimization.

An exploration of the chemical behavior of this compound reveals a molecule with multiple reactive sites, offering a versatile scaffold for synthetic modification. The reactivity is governed by the interplay of its distinct functional groups: the lactam ring, the N1-acetyl group, the activated C3-methylene position, the substituted aromatic ring, and the 7-acetyl group. This article details the specific chemical transformations possible at each of these sites.

Biological and Pharmacological Research Applications of Indolin 2 One Derivatives with Relevance to 7 Acetyl 5 Chloroindolin 2 One

Indolin-2-one as a Privileged Scaffold in Drug Discovery

The indolin-2-one ring system is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comresearchgate.net This designation is attributed to its ability to serve as a versatile template for the design of ligands that can interact with a diverse range of biological targets with high affinity. nih.govnih.gov The structural rigidity and synthetic tractability of the indolin-2-one core allow for the introduction of various substituents at different positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activities. nih.govnih.gov

Numerous natural and synthetic compounds containing the indolin-2-one moiety have demonstrated significant pharmacological activities, including antimicrobial, antiviral, and anticancer effects. breastcancer.org In the realm of oncology, the indolin-2-one scaffold is a key component of several approved and investigational kinase inhibitors. mdpi.comresearchgate.net The ability of this scaffold to mimic the hydrogen bonding pattern of the adenine (B156593) region of ATP allows its derivatives to act as competitive inhibitors at the ATP-binding site of various kinases. nih.govnih.gov

Kinase Inhibition Studies

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. researchgate.net Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important targets for therapeutic intervention. researchgate.net Indolin-2-one derivatives have been extensively investigated as inhibitors of various protein kinases.

Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase Inhibition

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. mdpi.commdpi.com Inhibition of VEGFR signaling is a well-established anti-cancer strategy. Several 3-substituted indolin-2-one derivatives have been identified as potent inhibitors of VEGFR kinases. nih.govmdpi.commdpi.com

Sunitinib (B231), an FDA-approved drug for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features a 5-fluoro-substituted indolin-2-one core. researchgate.netmdpi.commdpi.com It functions as a multi-targeted tyrosine kinase inhibitor, potently inhibiting VEGFR-1, VEGFR-2, and VEGFR-3, among other kinases. researchgate.netnih.gov The indolin-2-one moiety of Sunitinib forms crucial hydrogen bonds with the hinge region of the VEGFR-2 ATP-binding pocket. nih.gov Another notable example is Semaxanib (SU5416), a selective inhibitor of VEGFR-2, which also contains the indolin-2-one scaffold. bohrium.commdpi.com The 5-chloro substitution in 7-Acetyl-5-chloroindolin-2-one is a common feature in many kinase inhibitors and can contribute to hydrophobic interactions within the ATP binding site. bohrium.com

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Sunitinib | VEGFR-2 | 80 |

| Semaxanib (SU5416) | VEGFR-2 (Flk-1/KDR) | 40 |

| Axitinib | VEGFR-2 | 0.2 |

Platelet-Derived Growth Factor Receptor (PDGFR) Kinase Inhibition

Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a significant role in cell proliferation, migration, and survival. bohrium.com Aberrant PDGFR signaling is implicated in various cancers. Many indolin-2-one derivatives that inhibit VEGFRs also exhibit inhibitory activity against PDGFRs.

Sunitinib, for instance, is a potent inhibitor of both PDGFRα and PDGFRβ. researchgate.netnih.gov The dual inhibition of VEGFR and PDGFR pathways by a single agent like Sunitinib can lead to a more comprehensive anti-tumor effect by targeting both angiogenesis and direct tumor cell proliferation. researchgate.net The structural features of the indolin-2-one core are critical for binding to the ATP pocket of PDGFRs.

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Sunitinib | PDGFRβ | 2 |

| Semaxanib (SU5416) | PDGFRβ | Less Potent than VEGFR |

c-Kit and FLT3 Kinase Inhibition

c-Kit and FMS-like tyrosine kinase 3 (FLT3) are receptor tyrosine kinases that are crucial for the development and proliferation of hematopoietic stem cells. researchgate.netjhoponline.com Mutations leading to the constitutive activation of c-Kit and FLT3 are frequently observed in gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML), respectively. researchgate.netjhoponline.com

Indolin-2-one-based inhibitors have demonstrated significant efficacy against these kinases. Sunitinib is a potent inhibitor of both wild-type and mutated c-Kit, making it a standard treatment for imatinib-resistant GIST. researchgate.net Semaxanib (SU5416) has also been shown to inhibit c-Kit. mdpi.com Furthermore, indolin-2-one derivatives have been developed as potent inhibitors of FLT3. jhoponline.com For example, SU5416 and SU5614 have been shown to inhibit the autophosphorylation of both wild-type and internal tandem duplication (ITD) mutant FLT3. nih.gov A series of indolin-2-one derivatives have been designed and synthesized as potent and selective FLT3 inhibitors, with some compounds showing better efficacy than Sunitinib in preclinical models of AML. jhoponline.com

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Sunitinib | c-Kit | Potent Inhibition |

| Semaxanib (SU5416) | c-Kit | Inhibits at submicromolar concentrations |

| SU5416 | FLT3 (ITD) | 100 |

| SU5614 | FLT3 (ITD) | 10 |

| Compound 10d (Ma et al.) | FLT3 | 5.3 |

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that regulate the progression of the cell cycle. The uncontrolled proliferation of cancer cells is often linked to the dysregulation of CDK activity. The indolin-2-one scaffold has been utilized to develop inhibitors of various CDKs.

Indirubin, a natural bis-indole compound containing an indolin-2-one moiety, is a known inhibitor of several CDKs, including CDK2 and CDK4. nih.gov Synthetic derivatives of indolin-2-one have also been explored as CDK inhibitors. For example, a series of 3-hydrazonoindolin-2-one derivatives have been designed and evaluated as CDK2 inhibitors, showing promise in anti-breast cancer activity. The development of selective CDK inhibitors remains an active area of research, and the indolin-2-one scaffold continues to be a valuable starting point for inhibitor design.

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Indirubin | CDK2 | 45.6 |

| Indirubin | CDK4 | 23.64 |

| Compound 9 (El-Damasy et al.) | CDK2 | 9.39 |

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that transduces signals from the cell surface to the nucleus, regulating a wide range of cellular processes, including proliferation, differentiation, and survival. The MAPK pathway is frequently hyperactivated in cancer. While direct targeting of every component of the MAPK pathway with indolin-2-one derivatives is less documented, the inhibition of upstream receptor tyrosine kinases by these compounds indirectly modulates MAPK signaling.

For example, the inhibition of VEGFR and PDGFR by indolin-2-one derivatives like Sunitinib leads to the downstream suppression of the MAPK/ERK pathway. nih.gov Some indolin-2-one derivatives have also been investigated for their ability to more directly modulate components of this pathway. For instance, certain derivatives have been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, such as JNK, ERK, and p38.

Ret Tyrosine Kinase Inhibition

The Rearranged during Transfection (Ret) proto-oncogene is a receptor tyrosine kinase whose aberrant, ligand-independent activation is implicated in the development of certain cancers, particularly thyroid tumors. nih.govresearchgate.net The indolin-2-one scaffold has been successfully utilized to develop inhibitors that target the kinase activity of oncoproteins like Ret.

In one study, novel synthetic arylidene 2-indolinone compounds were assessed for their ability to inhibit Ret/ptc1, a specific Ret oncoprotein. nih.govresearchgate.net Several compounds demonstrated inhibitory activity, with one in particular, 1,3-dihydro-5,6-dimethoxy-3-[(4-hydroxyphenyl) methylene)-2H-indol-2-one, selectively inhibiting the growth of NIH3T3 cells transformed by the ret/ptc1 gene. nih.gov Treatment with this compound led to a significant reduction in the constitutive tyrosine phosphorylation of the Ret/ptc1 oncoprotein. nih.govresearchgate.net This action effectively reverted the cancer cells' transformed morphology back to a normal fibroblast-like appearance within 24 hours. nih.gov These findings underscore the potential of the indolin-2-one class of compounds to interfere with signaling pathways activated by Ret oncoproteins, making them valuable tools for research into Ret-associated diseases. nih.govresearchgate.net

Anticancer Research Applications

The indolin-2-one chemical scaffold is a cornerstone in the discovery of anticancer agents, most notably as inhibitors of protein kinases that are crucial for tumor growth and survival. nih.govnih.govresearchgate.net The development of multi-targeted tyrosine kinase inhibitors based on this structure has become a successful strategy in cancer therapy. growingscience.comnih.gov

Derivatives of the indolin-2-one core have demonstrated potent cytotoxic and anti-proliferative activities against a wide array of human cancer cell lines in preclinical studies. The specific substitutions on the indolin-2-one ring system significantly influence the potency and selectivity of these compounds. For instance, studies have shown that the presence and position of halogen atoms, such as chlorine or bromine, can dramatically affect cytotoxicity. aip.orgaip.org

Research has documented the efficacy of various derivatives against numerous cell lines, including those from lung, colon, breast, liver, and ovarian cancers. nih.govmdpi.com For example, certain pyrrolo-fused-heterocycle-2-indolinone analogues have shown good efficacy against human HT-29 colon tumor xenografts. nih.gov Other studies have reported potent activity of 5-chloro-indole derivatives against breast cancer (MCF-7) cell lines. nih.gov The broad-spectrum activity highlights the adaptability of the indolin-2-one scaffold for developing targeted cancer therapies. mdpi.com

| Indolin-2-one Derivative Type | Cancer Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|---|

| 5-Bromo-7-azaindolin-2-one derivative (23p) | HepG2 | Liver | Potent in vitro activity (IC50: 2.357–3.012 μM) | mdpi.com |

| 5-Bromo-7-azaindolin-2-one derivative (23p) | A549 | Lung | Potent in vitro activity (IC50: 2.357–3.012 μM) | mdpi.com |

| Pyrrolo-fused-heterocycle-2-indolinone (Compound 25) | HT-29 | Colon | Demonstrated good efficacy in nude mice xenografts | nih.gov |

| 3-(2-oxopropylidene)indolin-2-one derivative | MCF-7 | Breast | Exhibited growth inhibitory and cytotoxic effects | nih.gov |

| 7-Chloroquinolinehydrazone | SK-OV-3 | Ovarian | Good cytotoxic activity with submicromolar GI50 values | nih.gov |

The anticancer effects of indolin-2-one derivatives are often mediated by their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. One key mechanism involves the inhibition of thioredoxin reductase (TrxR), an enzyme crucial for maintaining cellular redox balance. nih.gov Inhibition of TrxR by indolin-2-one compounds leads to increased oxidative stress and the activation of apoptosis signal-regulating kinase 1 (ASK1). nih.gov

This activation triggers downstream signaling cascades, specifically the p38 and JNK mitogen-activated protein kinase (MAPK) pathways, which ultimately lead to cell death. nih.gov The hallmarks of apoptosis, such as the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of caspase 3, have been observed in cells treated with these compounds, confirming their pro-apoptotic mechanism. nih.gov

A significant challenge in cancer therapy is the development of drug resistance, often through mutations in the target proteins. The versatility of the indolin-2-one scaffold allows for the design of new derivatives that can overcome these resistance mechanisms. For example, specific mutations in the epidermal growth factor receptor (EGFR), such as T790M, can confer resistance to first-generation tyrosine kinase inhibitors. nih.gov

Researchers are actively developing novel 5-chloro-indole derivatives and related compounds that demonstrate potent inhibitory activity against these mutated kinases. nih.gov By designing molecules that can effectively target both wild-type and mutated forms of kinases like EGFR and BRAF, the indolin-2-one framework provides a promising avenue for developing therapies that can circumvent or overcome acquired drug resistance in various cancers. nih.gov

Anti-inflammatory Research

The indolin-2-one structure is also a feature in compounds investigated for anti-inflammatory properties. Chronic inflammation is a key factor in various diseases, and targeting the production of pro-inflammatory mediators is a primary therapeutic strategy.

Several studies have shown that indolin-2-one derivatives can effectively suppress the production of key pro-inflammatory molecules. In cellular models using lipopolysaccharide (LPS)-stimulated macrophages, these compounds have been shown to inhibit the release of nitric oxide (NO), a significant inflammatory mediator. mdpi.com

Furthermore, certain derivatives have demonstrated a concentration-dependent suppression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comresearchgate.netrsc.org The mechanism often involves the modulation of critical inflammatory signaling pathways such as NF-κB, Akt, and MAPK. mdpi.com By inhibiting the expression and release of these mediators, indolin-2-one compounds present a promising basis for the development of novel anti-inflammatory agents. mdpi.comresearchgate.net

| Indolin-2-one Derivative | Pro-inflammatory Mediator | Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| 3-(3-hydroxyphenyl)-indolin-2-one | Nitric Oxide (NO) | RAW264.7 | Showed the highest inhibitory activity among 19 derivatives | mdpi.com |

| 3-(3-hydroxyphenyl)-indolin-2-one | TNF-α | RAW264.7 | Suppressed production in a concentration-dependent manner | mdpi.com |

| 3-(3-hydroxyphenyl)-indolin-2-one | IL-6 | RAW264.7 | Suppressed production in a concentration-dependent manner | mdpi.com |

| Indole-2-one derivative (7i) | TNF-α, IL-6 | RAW264.7 | Inhibited expression of pro-inflammatory cytokines | researchgate.net |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) | NO, IL-6, TNF-α | RAW264.7 | Effectively inhibited LPS-induced production of all three mediators | rsc.org |

Modulation of Inflammatory Signaling Pathways (e.g., Akt, MAPKs, NF-κB)

Indole (B1671886) and indolin-2-one derivatives have been identified as effective modulators of key signaling pathways involved in inflammation. nih.govmdpi.comnih.gov These compounds can influence intracellular signaling cascades such as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, Mitogen-Activated Protein Kinase (MAPK) pathways, and the Nuclear Factor-kappa B (NF-κB) pathway, which are crucial in the regulation of inflammatory responses. nih.govmdpi.commdpi.com

The NF-κB pathway is a primary regulator of inflammation, and its activation is downstream of Akt. nih.gov Studies have shown that certain indole compounds can inhibit the activation of both Akt and NF-κB. nih.govresearchgate.net For instance, the 3-substituted-indolin-2-one derivative, 3-(3-hydroxyphenyl)-indolin-2-one, has been demonstrated to significantly inhibit signal pathways induced by lipopolysaccharide (LPS), including the Akt, MAPK, and NF-κB signaling pathways in RAW264.7 cells. mdpi.com This inhibition leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.com

The MAPK family, which includes p38 MAPKs, is also a target for the anti-inflammatory action of these compounds. mdpi.com These pathways can be activated by various extracellular stimuli, leading to a cascade of events that promote inflammation. mdpi.com The ability of indolin-2-one derivatives to attenuate these signaling networks underscores their potential as anti-inflammatory agents. mdpi.com By modulating these interconnected pathways, these compounds can exert a pleiotropic effect on the inflammatory response, influencing multiple stages from initial signaling to the production of inflammatory mediators. nih.gov

Antimicrobial Research

The indolin-2-one core is a feature of many compounds investigated for their antimicrobial properties. nih.govresearchgate.net Derivatives have shown activity against a spectrum of microbial pathogens, including both bacteria and fungi. nih.govnih.gov

Antibacterial Activity

Indolin-2-one derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, certain novel indolin-2-ones containing an arylidene motif were found to be moderately active against various bacterial strains. nih.gov Specifically, derivatives with 2-thienyl, 3-aminophenyl, or 2-pyridyl groups have shown good activity against bacteria like Bacillus cereus and Klebsiella pneumoniae. nih.gov

Further research into thiazolo-indoline derivatives has identified compounds with promising activity against both drug-sensitive and drug-resistant bacteria. nih.gov Some of these derivatives act as Dihydrofolate reductase (DHFR) inhibitors, a mechanism that can disrupt bacterial growth. nih.gov The versatility of the indolin-2-one scaffold allows for the synthesis of a wide range of derivatives, some of which have shown synergistic antimicrobial effects when combined with conventional antibiotics. nih.gov

| Compound Derivative | Bacterial Strain | Activity (MIC in mg/ml) |

|---|---|---|

| Indolin-2-one with 2-thienyl fragment (4h) | B. cereus | Good activity reported |

| Indolin-2-one derivative (4f) | K. pneumoniae | 3.125 |

| Indolin-2-one derivative (4g) | K. pneumoniae | 3.125 |

| Indolin-2-one derivative (4h) | K. pneumoniae | 3.125 |

Antifungal Activity

In some studies, indolin-2-one derivatives have exhibited more potent antifungal activity than antibacterial activity. nih.gov For instance, molecules with 3-aminophenyl or 2-pyridyl groups demonstrated the best antifungal activities against all tested fungi in one study. nih.gov The arylidene indolin-2-ones, in particular, have shown significant dual biological activity against both cancer cell lines and Candida species. nih.gov

While some thiazolo-indoline derivatives showed only weak to moderate antifungal activities, the broad screening of various substituted indolin-2-ones continues to identify candidates with promising effects against fungal pathogens. nih.govnih.govmdpi.com

| Compound Derivative | Fungal Strain | Activity |

|---|---|---|

| Indolin-2-one with 3-aminophenyl group (4d) | All tested fungi | Best antifungal activities reported |

| Indolin-2-one with 2-pyridyl group (4g) | All tested fungi | Best antifungal activities reported |

Other Biological Activities

Beyond anti-inflammatory and antimicrobial research, the indolin-2-one scaffold has been explored for other important biological properties, including antioxidant and antiviral effects. researchgate.netchula.ac.th

Antioxidant Properties

Compounds bearing the indolin-2-one ring system have been associated with antioxidant activity. researchgate.net Antioxidants are crucial for mitigating the damage caused by reactive oxygen species (ROS) in the body. mdpi.com The search for new antioxidant agents is essential for human well-being, and various heterocyclic compounds, including those with thiazole (B1198619) and sulfonamide moieties, have been investigated for these properties. nih.gov A series of 2-aminothiazole (B372263) sulfonamide derivatives were synthesized and tested for their antioxidant activities, with some compounds showing potent scavenging of DPPH radicals and superoxide (B77818) dismutase (SOD)-mimic activity. nih.gov

Antiviral Properties

The antiviral potential of indolin-2-one derivatives is an active area of research. nih.govsemanticscholar.org Studies have identified certain 2-indolinone compounds that exhibit selective and non-toxic antiviral activities against various RNA and DNA viruses. nih.govsemanticscholar.org For example, novel 2-indolinone derivatives have shown promise as agents against Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV). nih.govsemanticscholar.org

Research has indicated that specific substitutions on the indole ring can enhance antiviral efficacy. Halogen substitutions at the 5-position of the indole ring, as seen in this compound, have been correlated with increased anti-RSV and anti-YFV activities in some derivatives. nih.govsemanticscholar.org Furthermore, computational studies have explored 3-hydroxy-indolin-2-one derivatives as potential agents against HIV-1 by investigating their interactions with key viral enzymes like HIV-1 integrase. benthamdirect.comresearchgate.net

Anti-cholinesterase Activity

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov The indolin-2-one (also known as oxindole) core has been identified as a promising scaffold for the design of potent acetylcholinesterase inhibitors. nih.govmdpi.com Research into indolinone-based compounds has demonstrated that this heterocyclic system can serve as a bioisosteric substitute for the indanone moiety found in the well-established AChE inhibitor, donepezil (B133215). tandfonline.comnih.gov

Derivatives of the indolin-2-one scaffold have been synthesized and shown to exhibit significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Structure-activity relationship (SAR) studies are crucial in understanding how different substituents on the indolin-2-one ring influence inhibitory potency. For instance, the introduction of a benzyl (B1604629) group at the 1-position of the indole ring has been shown to significantly increase both the potency and selectivity of these compounds as AChE inhibitors. tandfonline.com

In one study, a series of indolinone-based compounds bearing a benzylpyridinium moiety were designed as dual-binding inhibitors of AChE. nih.gov Several of these compounds displayed potent inhibitory activity, with some being significantly more potent than donepezil. nih.gov For example, a 2-chlorobenzyl derivative was found to be 32-fold more potent than donepezil against AChE. nih.gov Molecular docking studies have suggested that the indoline (B122111) part of these molecules binds to the peripheral anionic site (PAS) of AChE, while the N-benzylpyridinium residue interacts with the catalytic active site (CAS). nih.gov

While direct experimental data on the anti-cholinesterase activity of this compound is not extensively available in the reviewed literature, the established importance of the indolin-2-one scaffold in AChE inhibition suggests that this compound could be a candidate for further investigation. The presence and position of the acetyl and chloro substituents on the indolin-2-one ring of this compound would be expected to influence its binding affinity and selectivity for cholinesterase enzymes.

Table 1: Anti-cholinesterase Activity of Selected Indolin-2-one Derivatives

| Compound | Target Enzyme | IC50 / Ki | Selectivity Index (SI) | Reference |

| 2-chlorobenzyl derivative (3c) | AChE | IC50 = 0.44 nM | - | nih.gov |

| 1-benzyl-2-indolinone (6h) | AChE | Ki = 0.22 μM | 26.22 | tandfonline.com |

| 1-benzyl-2-indolinone (6i) | AChE | Ki = 0.24 μM | 25.83 | tandfonline.com |

| 1-benzyl-2-indolinone (6k) | AChE | Ki = 0.22 μM | 28.31 | tandfonline.com |

| 1-benzyl-2-indolinone (6n) | AChE | Ki = 0.21 μM | 27.14 | tandfonline.com |

| 5-chloro-1,7-dimethyl-substituted hydrazinecarbothioamide (8e) | AChE | Ki = 0.52 ± 0.11 μM | 37.69 | nih.gov |

| Donepezil | AChE | Ki = 0.41 μM | 2.12 | tandfonline.com |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; SI: Selectivity Index (ratio of BuChE inhibition to AChE inhibition).

Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. nih.govnih.gov The removal of acetyl groups from histone proteins by HDACs leads to a more compact chromatin structure, which is generally associated with transcriptional repression. nih.govwikipedia.org The inhibition of HDACs has emerged as a promising therapeutic strategy for the treatment of cancer and other diseases. nih.govnih.govnih.gov

The indolin-2-one scaffold has been utilized in the design of novel histone deacetylase inhibitors. nih.govresearchgate.net By incorporating the indolin-2-one framework with a hydroxamic acid moiety, which is a known zinc-binding group essential for HDAC inhibition, researchers have developed potent HDAC inhibitors with significant anti-cancer properties. nih.gov For instance, a series of new indolin-2-ones possessing the sunitinib scaffold (an indolin-2-one derivative) and a hydroxamic acid group were designed and synthesized as HDAC inhibitors. nih.gov

One of these compounds, designated as 13c, demonstrated notable inhibition of the HDAC1 enzyme with an IC50 value of 1.07 µM. nih.gov This compound also exhibited potent anti-proliferative effects against human colon cancer cell lines (HT-29 and HCT-116). nih.gov Further investigations revealed that this compound could induce apoptosis in cancer cells. nih.gov

The structure of this compound, featuring the core indolin-2-one ring, suggests its potential as a scaffold for the development of HDAC inhibitors. The acetyl group at the 7-position and the chloro group at the 5-position would likely modulate its interaction with the active site of various HDAC isoforms. While specific studies on this compound as an HDAC inhibitor were not prominent in the surveyed literature, the proven success of other substituted indolin-2-ones in this area provides a strong rationale for its evaluation.

Table 2: Histone Deacetylase Inhibitory Activity of Selected Indolin-2-one and Related Derivatives

| Compound | Target HDAC Isoform(s) | IC50 | Cell Line(s) | Reference |

| Compound 13c (indolin-2-one derivative) | HDAC1 | 1.07 µM | - | nih.gov |

| Compound 4o (indole-based hydroxamic acid) | HDAC1 | 1.16 nM | Various tumor cell lines | nih.gov |

| Compound 4o (indole-based hydroxamic acid) | HDAC6 | 2.30 nM | Various tumor cell lines | nih.gov |

| Compound 5a (isoindolinone derivative) | HDAC1 | 65.6 nM | Several cancer cell lines | nih.gov |

| Compound 5b (isoindolinone derivative) | HDAC1 | 65.1 nM | Several cancer cell lines | nih.gov |

| Compound 13a (isoindolinone derivative) | HDAC1 | 57.9 nM | Several cancer cell lines | nih.gov |

IC50: Half-maximal inhibitory concentration.

Structure Activity Relationship Sar Studies for 7 Acetyl 5 Chloroindolin 2 One and Analogues

Influence of N1-Acetylation on Biological Activity and Chemical Properties

Acetylation at the N1 position of the indolin-2-one ring significantly modifies the molecule's characteristics. The introduction of an acetyl group neutralizes the positive charge of the lysine (B10760008) side chain and increases its size and hydrophobicity. nih.gov This alteration can impact protein-protein and protein-nucleic acid interactions. nih.gov

From a chemical standpoint, N-acetylation withdraws electron density from the nitrogen atom, which can influence the reactivity of the entire ring system. This modification can affect the compound's ability to act as a hydrogen bond donor, a critical interaction in many protein-ligand binding events. Research on other heterocyclic systems has shown that N-acetylation can either enhance or diminish biological activity depending on the specific target and the rest of the molecular structure. For instance, in some contexts, acetylation can lead to the formation of protein aggregates, while in others, it stabilizes proteins in a soluble form. nih.gov The specific impact is often determined by the location of the acetylation sites. nih.gov

Impact of C5-Chlorination on Biological Activity and Electronic Distribution

The introduction of a chlorine atom at the C5 position of the indolin-2-one ring has profound effects on the molecule's electronic properties and, consequently, its biological activity. eurochlor.org Chlorine is an electron-withdrawing group, which alters the electron distribution across the aromatic ring. This can influence the pKa of the N1 proton (if not acetylated) and modulate the strength of interactions, such as pi-stacking, with biological targets.

Empirical studies have frequently shown that adding a chlorine atom to a specific position on a biologically active molecule can substantially improve its intrinsic activity. eurochlor.org This enhancement is often attributed to improved membrane permeability, increased metabolic stability, or more favorable binding interactions within a receptor pocket. nih.gov The chlorine atom can occupy a hydrophobic pocket in a protein's active site, leading to enhanced binding affinity. For example, studies on 7-chloroquinoline (B30040) hydrazones demonstrated that the chloro-substituent was crucial for their potent cytotoxic activity against a wide array of cancer cell lines. nih.gov

| Feature | Effect of C5-Chlorination |

| Electronic Effect | Electron-withdrawing, alters charge distribution on the aromatic ring. |

| Lipophilicity | Increases lipophilicity, potentially enhancing membrane permeability. nih.gov |

| Binding Interactions | Can occupy hydrophobic pockets in target proteins, increasing binding affinity. |

| Metabolic Stability | May block sites of metabolism, increasing the compound's half-life. |

Role of C7-Acetylation on Molecular Interactions and Potential Biological Effects

An acetyl group at the C7 position introduces a potential hydrogen bond acceptor (the carbonyl oxygen) and can influence the molecule's conformation through steric interactions. The functionalization at the C7 position of the indole (B1671886) core is a strategy used to modify bioactive molecules without requiring lengthy synthetic sequences. researchgate.netacs.org

The C7-acetyl group can engage in specific hydrogen bonding interactions with amino acid residues like arginine, lysine, or asparagine in a protein's binding site. Furthermore, the steric bulk of the acetyl group can dictate the orientation of the indolin-2-one core within the binding pocket, potentially leading to a more favorable or selective interaction with the target. Recent methodologies have focused on leveraging C-H functionalization to introduce groups at the C7 position, highlighting its importance for modulating biological activity. researchgate.netacs.orgresearchgate.net

Effects of Stereochemistry at the C3 Position on Biological Potency

While 7-Acetyl-5-chloroindolin-2-one itself is achiral at the C3 position, many biologically active indolin-2-one derivatives feature a substituent at this position, often creating a chiral center. Stereochemistry at C3 is known to be a critical determinant of biological potency. nih.gov The spatial arrangement of the substituent can dramatically affect how the molecule fits into a chiral binding site of a protein, such as an enzyme active site or a receptor. nih.govresearchgate.net

For many chiral compounds, one enantiomer exhibits significantly higher activity than the other, a phenomenon known as eudismic ratio. nih.gov This difference in activity arises because the "active" enantiomer can form multiple, optimal interactions with the target protein, while the less active enantiomer may bind poorly or even in a non-productive orientation. nih.govresearchgate.net Studies on various chiral molecules have consistently shown that stereochemistry plays a pivotal role in target binding, metabolism, and distribution. nih.gov

Substituent Effects on Bioavailability and Receptor Binding (theoretical discussion)

The bioavailability and receptor binding affinity of a molecule like this compound are governed by a combination of its physicochemical properties, which are in turn dictated by its substituents.

Receptor Binding: The affinity of a ligand for its receptor is determined by the sum of all intermolecular interactions.

Hydrogen Bonds: The carbonyl oxygen of the indolin-2-one ring, as well as the C7-acetyl group, can act as hydrogen bond acceptors.

Hydrophobic Interactions: The chlorinated benzene (B151609) ring provides a hydrophobic surface that can interact with nonpolar amino acid residues in the receptor binding site.

Electronic Interactions: The electron-withdrawing nature of the C5-chloro and the acetyl groups can lead to favorable electrostatic or dipole-dipole interactions.

The interplay of these substituent effects is complex, and optimizing for both bioavailability and receptor binding often requires a careful balance of these properties. frontiersin.org

Comparison of this compound with Related Indolin-2-one Pharmacophores

The indolin-2-one scaffold is a core component of several successful therapeutic agents, particularly in the field of oncology where they function as tyrosine kinase inhibitors (TKIs). nih.gov A comparison with well-known drugs like Sunitinib (B231) and Nintedanib highlights the SAR principles of this class of compounds.

Sunitinib: This multi-targeted TKI features an indolin-2-one core with a key substitution at the C3 position, which is crucial for its anti-angiogenic and anticancer activities. nih.govresearchgate.net The core structure is essential for inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs). nih.gov Modifications based on the Sunitinib scaffold have been explored to enhance potency and selectivity. nih.govnih.govresearchgate.net

Nintedanib: Another TKI, Nintedanib also possesses the indolin-2-one nucleus. Its specific substitution pattern allows it to inhibit multiple tyrosine kinases involved in oncogenesis and fibrosis.

The common feature among these molecules is the indolin-2-one core, which typically orients within the ATP-binding pocket of the target kinase, forming critical hydrogen bonds. nih.gov The substituents on the ring, such as the C5-chloro and C7-acetyl groups in this compound, serve to modulate the affinity and selectivity for different kinases. While Sunitinib and Nintedanib have complex side chains at the C3 and N1 positions designed for specific kinase interactions, the substitutions on this compound suggest it may interact differently or target a different set of proteins. The SAR of this class indicates that even minor modifications to the substitution pattern can lead to significant changes in the biological activity profile. nih.govnih.gov

| Compound | Key Substitutions (beyond indolin-2-one core) | Primary Mechanism of Action |

| This compound | C5-Chloro, C7-Acetyl, N1-Acetyl | (Hypothetical, based on scaffold) |

| Sunitinib | C3-substituent (pyrrole), N1-substituent (diethylaminoethyl) | Multi-targeted Tyrosine Kinase Inhibitor (VEGFR, PDGFR) nih.gov |

| Nintedanib | C3-substituent (indole), N1-substituent (methylpiperazine) | Multi-targeted Tyrosine Kinase Inhibitor (VEGFR, FGFR, PDGFR) |

Future Directions and Research Gaps for 7 Acetyl 5 Chloroindolin 2 One

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of 7-Acetyl-5-chloroindolin-2-one and its analogs should prioritize the adoption of green and sustainable chemistry principles. researchgate.net Current synthetic routes for indole (B1671886) derivatives often rely on traditional methods that may involve harsh reaction conditions and the use of hazardous reagents. tandfonline.com Future research should focus on developing environmentally benign protocols. rsc.org

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique offers rapid reaction times, improved yields, and a reduction in solvent usage compared to conventional heating methods. tandfonline.comtandfonline.com

Flow Chemistry: Continuous flow processes can enhance reaction efficiency, safety, and scalability, providing a more sustainable alternative to batch production. researchgate.net

Solvent-Free or Green Solvents: Investigating reactions in water, ionic liquids, or under solvent-free conditions can significantly reduce the environmental impact. researchgate.netunica.it

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, reduced solvent consumption. tandfonline.com |

| Flow Chemistry | Enhanced safety, scalability, and process control. researchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |

| Multicomponent Reactions | Increased efficiency by combining multiple steps into a single operation. rsc.org |

Identification of Additional Biological Targets and Therapeutic Areas

The indolin-2-one core is a privileged structure known to interact with a variety of biological targets, most notably protein kinases. researchgate.net Many compounds with this scaffold have been investigated as inhibitors of kinases involved in angiogenesis and cancer progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). nih.govnih.gov

Future research on this compound should aim to: